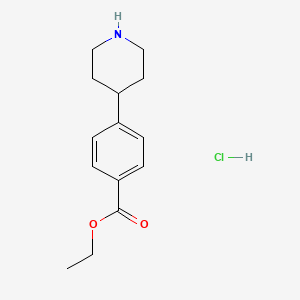

Ethyl 4-(piperidin-4-yl)benzoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

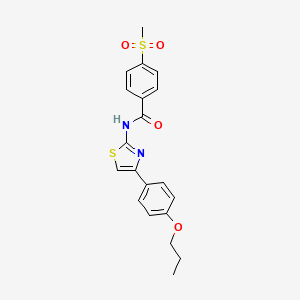

Ethyl 4-(piperidin-4-yl)benzoate hydrochloride is a chemical compound with the CAS Number: 1453272-47-3 . It has a molecular weight of 269.77 and its IUPAC name is ethyl 4-(piperidin-4-yl)benzoate hydrochloride .

Molecular Structure Analysis

The InChI code for Ethyl 4-(piperidin-4-yl)benzoate hydrochloride is 1S/C14H19NO2.ClH/c1-2-17-14(16)13-5-3-11(4-6-13)12-7-9-15-10-8-12;/h3-6,12,15H,2,7-10H2,1H3;1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

Ethyl 4-(piperidin-4-yl)benzoate hydrochloride is a solid at room temperature . It should be stored at 2-8°C . The compound’s molecular weight is 269.767 g/mol .Applications De Recherche Scientifique

Heterocycles in Asymmetric Synthesis

Ethyl 4-(piperidin-4-yl)benzoate hydrochloride has been implicated in the synthesis of chiral building blocks for enantioselective alkaloid synthesis. An asymmetric intramolecular Michael reaction involving this compound led to the formation of versatile chiral piperidine derivatives. These derivatives are crucial for constructing natural products and pharmacologically active compounds, demonstrating the compound's importance in asymmetric synthesis and the broader field of heterocyclic chemistry (Hirai, Terada, Yamazaki, & Momose, 1992).

Anti-Acetylcholinesterase Activity

A series of piperidine derivatives, synthesized from Ethyl 4-(piperidin-4-yl)benzoate hydrochloride, demonstrated potent anti-acetylcholinesterase (AChE) activity. These compounds were evaluated for their potential as antidementia agents, highlighting the compound's application in developing treatments for neurodegenerative diseases. One specific derivative showed remarkable affinity and specificity towards AChE, suggesting significant therapeutic potential (Sugimoto et al., 1990).

Synthesis of Orthogonally Protected Amino Acids

The compound has also been used in the synthesis of orthogonally protected amino acids, serving as precursors for the synthesis of edeine analogs. These amino acids are essential for peptide synthesis and drug development, underlining the compound's role in the synthesis of biologically relevant molecules (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Antihistamine Crystal Structure

Ethyl 4-(piperidin-4-yl)benzoate hydrochloride derivatives have been studied for their crystal structures, providing insights into the design of antihistamine drugs. The investigation of these structures aids in understanding the interaction mechanisms of these compounds with biological targets, facilitating the design of more effective therapeutic agents (Bhatt & Desiraju, 2006).

Development of Monoamine Transporter Inhibitors

Piperidine derivatives derived from Ethyl 4-(piperidin-4-yl)benzoate hydrochloride have shown affinity towards dopamine, serotonin, and norepinephrine transporters. These compounds have potential applications in treating neurological disorders such as depression, attention deficit hyperactivity disorder (ADHD), and drug abuse, illustrating the compound's utility in neuropsychopharmacology (Kharkar et al., 2009).

Mécanisme D'action

Target of Action

The primary targets of Ethyl 4-(piperidin-4-yl)benzoate hydrochloride are currently unknown. This compound is a derivative of piperidine, which is a common structural motif in many pharmaceuticals and natural products . .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, but the exact interaction of this compound with its targets, and any resulting changes, are currently unknown .

Biochemical Pathways

The biochemical pathways affected by Ethyl 4-(piperidin-4-yl)benzoate hydrochloride are not clearly defined. Given the structural similarity to other piperidine derivatives, it may influence several biochemical pathways. Without specific research on this compound, it is difficult to summarize the affected pathways and their downstream effects .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .

Propriétés

IUPAC Name |

ethyl 4-piperidin-4-ylbenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)13-5-3-11(4-6-13)12-7-9-15-10-8-12;/h3-6,12,15H,2,7-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELUZMWSKRZQTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(piperidin-4-yl)benzoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-cyclohexylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2924244.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2924245.png)

![1,1,1-Trifluoro-N-[(11bR)-4-oxido-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]methanesulfonamide](/img/structure/B2924247.png)

![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide](/img/structure/B2924249.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1,3-trimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2924251.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2924252.png)

![2-({2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2924253.png)

![2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2924254.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2924256.png)

![N-[(9-Hydroxyspiro[3.5]nonan-8-yl)methyl]prop-2-enamide](/img/structure/B2924266.png)